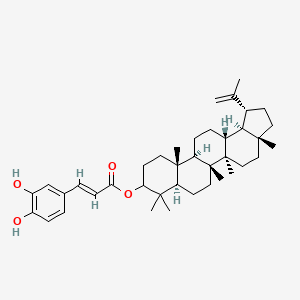

blasticidin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

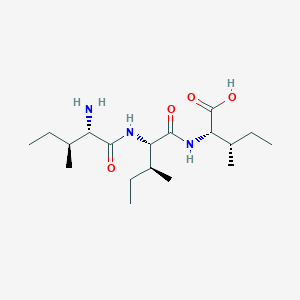

Blasticidin A is a bacterial metabolite originally isolated from S. resistomycificus strain 2A-327.1 It inhibits aflatoxin production by A. parasiticus without affecting fungal growth (IC50s = 0.25 and 1.6 μM, respectively). This compound also decreases ribosomal protein levels and inhibits protein synthesis in S. cerevisiae.

This compound is a high molecular weight tetramic acid with broad spectrum antifungal and antibacterial activity, first reported in 1955. Like many tetramic acids, this compound is isolated as the stable calcium salt/complex. This compound and closely related aflastatin A are specific inhibitors of the production of the mycotoxin, aflatoxin by Aspergillus parasiticus.

科学研究应用

抑制黄曲霉毒素的产生

杀稻瘟菌素A 以及阿弗拉霉素A 都是链霉菌的代谢产物,它们是曲霉菌产生的黄曲霉毒素的特效抑制剂 {svg_1}. 这种应用在食品安全领域尤为重要,因为黄曲霉毒素是由某些霉菌产生的强致癌物质,其在食品和饲料中的存在对健康构成重大风险 {svg_2}.

蛋白质合成抑制

杀稻瘟菌素A 是一种有效的蛋白质合成抑制剂,对细菌和真核生物都有效 {svg_3} {svg_4}. 它通过阻断释放因子诱导的肽酰-tRNA 的水解来起作用,并抑制肽键的形成 {svg_5} {svg_6}. 这一特性使杀稻瘟菌素A 成为分子生物学研究中宝贵的工具,特别是在涉及蛋白质合成及其调节的研究中 {svg_7} {svg_8}.

细胞培养中的选择剂

杀稻瘟菌素A 被用作哺乳动物细胞和细菌细胞中的选择剂 {svg_9}. 它允许选择已经整合了带有杀稻瘟菌素抗性基因的质粒的细胞,这在基因工程和生物技术应用中至关重要 {svg_10}.

抗真菌活性

杀稻瘟菌素A 对真菌表现出活性 {svg_11}. 鉴于真菌感染的发生率不断上升以及耐药真菌菌株的出现,这可能被利用来开发新的抗真菌剂 {svg_12}.

抗线虫活性

杀稻瘟菌素A 也表现出对线虫的活性 {svg_13}. 线虫是一个多样化的生物群体,其中许多是寄生虫,对人类和动物造成严重的疾病。 因此,杀稻瘟菌素A 的抗线虫活性可以用于治疗目的 {svg_14}.

抗肿瘤活性

杀稻瘟菌素A 对肿瘤细胞有活性 {svg_15}. 这表明其在癌症治疗中具有潜在的应用,尽管需要进一步研究才能充分探索这种可能性 {svg_16}.

作用机制

Target of Action

Blasticidin A, a bacterial metabolite originally isolated from S. resistomycificus strain 2A-327 , primarily targets the ribosome . The ribosome is a complex molecular machine that synthesizes proteins in cells, playing a crucial role in translating genetic information into functional proteins.

Mode of Action

This compound inhibits protein synthesis by interacting with its target, the ribosome . It works by inhibiting the termination step of translation and peptide bond formation to a lesser extent . This means that cells can no longer produce new proteins through the translation of mRNA .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting the termination step of translation and peptide bond formation, this compound disrupts the normal functioning of this pathway, leading to a halt in protein production . This has downstream effects on all cellular processes that rely on the production of new proteins.

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis This can lead to a variety of molecular and cellular effects, depending on the specific proteins that are affected

生化分析

Biochemical Properties

Blasticidin A plays a crucial role in biochemical reactions by inhibiting protein synthesis. It interacts with the ribosomal machinery, specifically binding to the peptidyl transferase center of the large ribosomal subunit . This interaction prevents the formation of peptide bonds, thereby halting the translation process. This compound is known to interact with various biomolecules, including ribosomal RNA and proteins involved in translation. Its binding distorts the 3′CCA tail of the P-site tRNA, delaying peptide bond formation and peptidyl-tRNA hydrolysis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It inhibits protein synthesis in both prokaryotic and eukaryotic cells by interfering with the ribosomal machinery . This inhibition leads to rapid cell death, making this compound an effective selection antibiotic. In mammalian cells, this compound has been shown to inhibit nonsense-mediated mRNA decay and modulate translation dynamics at premature termination codons, leading to enhanced protein production . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of ribosomes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the peptidyl transferase center of the large ribosomal subunit . This binding distorts the 3′CCA tail of the P-site tRNA, delaying peptide bond formation and peptidyl-tRNA hydrolysis. This compound does not inhibit stop codon recognition by the eukaryotic release factor 1 (eRF1) but interferes with eRF1’s accommodation into the peptidyl transferase center and subsequent peptide release . This inhibition of translation elongation and termination is the primary mechanism by which this compound exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to the development of resistance in cell cultures, necessitating careful monitoring and adjustment of dosages . In vitro studies have shown that this compound maintains its inhibitory effects on protein synthesis over time, but the extent of inhibition may vary depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits protein synthesis without causing significant toxicity . At high doses, it can induce toxic effects, including cell death and tissue damage. Studies have shown that the threshold for toxicity varies among different animal models, and careful dosage optimization is necessary to achieve the desired effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an antibiotic. It interacts with enzymes and cofactors involved in protein synthesis, including ribosomal RNA and proteins . The compound’s inhibitory effects on translation can lead to changes in metabolic flux and metabolite levels, as cells attempt to compensate for the disruption in protein production. Additionally, this compound is metabolized by specific enzymes, which can affect its activity and stability in biological systems .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can enter cells via peptide ABC-importers, such as oligopeptide permease (Opp) and dipeptide permease (Dpp) . Once inside the cell, this compound interacts with ribosomal RNA and proteins, leading to its accumulation in the ribosomal machinery. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

This compound is primarily localized in the ribosomes, where it exerts its inhibitory effects on protein synthesis . The compound’s targeting signals and post-translational modifications direct it to the peptidyl transferase center of the large ribosomal subunit. This specific localization is crucial for its function as an antibiotic, as it allows this compound to effectively disrupt the translation process. Additionally, this compound may interact with other subcellular compartments involved in protein synthesis and degradation .

属性

CAS 编号 |

100513-53-9 |

|---|---|

分子式 |

C58H107NO23 |

分子量 |

1186.5 g/mol |

IUPAC 名称 |

(3Z)-1-methyl-3-[(E)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[3,4,5,6-tetrahydroxy-6-(2-hydroxydodecyl)oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione |

InChI |

InChI=1S/C58H107NO23/c1-9-10-11-12-13-14-15-16-17-35(60)27-58(81)56(79)55(78)53(76)46(82-58)26-44(69)52(75)54(77)51(74)43(68)24-38(63)22-36(61)21-37(62)23-39(64)32(5)49(72)33(6)40(65)25-41(66)34(7)50(73)42(67)20-30(3)18-29(2)19-31(4)48(71)47-45(70)28-59(8)57(47)80/h19,29-30,32-44,46,49-56,60-69,71-79,81H,9-18,20-28H2,1-8H3/b31-19+,48-47- |

InChI 键 |

VVBSMETZVCGSHB-ONKGEUKFSA-N |

SMILES |

CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)CN(C2=O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

手性 SMILES |

CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)/C=C(\C)/C(=C/2\C(=O)CN(C2=O)C)/O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

规范 SMILES |

CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)CN(C2=O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

外观 |

Yellow tan solid |

产品来源 |

United States |

ANone: Blasticidin A is a known inhibitor of protein synthesis. It primarily acts by inhibiting peptidyl transferase activity within the ribosome, ultimately blocking the formation of peptide bonds and halting protein synthesis [].

ANone: While this compound effectively inhibits aflatoxin production, its exact target(s) within this pathway are not fully characterized. Research suggests that it may interact with protein tyrosine phosphatases involved in regulating aflatoxin biosynthesis. Specifically, this compound inhibits the activity of recombinant AfPTP1B-1, a protein tyrosine phosphatase homolog found in Aspergillus flavus, more potently than Dephostatin, another known phosphatase inhibitor [].

ANone: this compound delays the expression of aflR, a gene encoding a key regulatory protein for aflatoxin production, and also delays the expression of genes encoding enzymes involved in the aflatoxin biosynthetic pathway []. This suggests that protein synthesis inhibition indirectly affects aflatoxin production by interfering with the production of regulatory and biosynthetic proteins.

ANone: The molecular formula of this compound is C51-52H99-101O23N1/2Ca with a melting point of 165.5-166.5 °C [].

ANone: Yes, this compound exhibits a maximum absorbance (λmax) at 246 nm and 298 nm when dissolved in 50% methanol [].

ANone: this compound is a tetramic acid derivative characterized by a highly oxygenated long alkyl chain. This structure shares similarities with aflastatin A, another inhibitor of aflatoxin production [, ].

ANone: The eight chiral centers at C-4, 6, 31, 32, 33, 34, 35, and 37 of this compound have been chemically determined []. These chiral centers likely contribute to the specific interactions of this compound with its biological targets.

ANone: this compound shows stability in dark conditions but gradually decomposes upon exposure to sunlight []. This suggests that storage and handling of this compound should minimize light exposure to maintain its efficacy.

ANone: this compound itself is not known to have direct catalytic properties. Its mode of action primarily involves binding and inhibiting specific targets rather than catalyzing chemical reactions.

ANone: this compound is widely used as a selection agent in cell culture for the generation of stable cell lines [, , ]. It is also a valuable tool for studying protein synthesis and investigating pathways related to aflatoxin production [, ].

ANone: While detailed computational studies specifically focusing on this compound are limited in the provided research, molecular modeling studies comparing this compound to other nucleoside antibiotics could offer insights into its structure-activity relationship and potential interactions with its targets.

ANone: Derivatives of this compound lacking the tetramic acid moiety retain inhibitory activity against aflatoxin production but lose their antifungal activity []. This suggests that the tetramic acid moiety is crucial for antifungal activity but not essential for inhibiting aflatoxin production.

ANone: Derivatives that specifically target aflatoxin production without affecting fungal growth could be valuable tools for studying aflatoxin biosynthesis and developing targeted strategies to mitigate aflatoxin contamination in food and agriculture [].

ANone: While specific formulation strategies are not extensively discussed in the provided research, the sensitivity of this compound to light suggests that formulations should prioritize protecting it from light exposure. This could involve using opaque packaging or adding stabilizing agents to the formulation.

ANone: this compound was isolated in its crystalline form as a calcium-chelated compound in the 1950s. It was found to exhibit activity against various microorganisms with relatively low toxicity to mice when administered orally [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxa-2-aza-spiro[3.4]octane](/img/structure/B1149483.png)

![Cyclopenta[c]pyrrol-4(1H)-one](/img/structure/B1149489.png)